molecular formula C23H26Cl3N3O2 B12352034 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

Cat. No.: B12352034
M. Wt: 482.8 g/mol
InChI Key: ODXRJMAAXFDTKX-UHFFFAOYSA-N
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Description

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride is a chemical compound known for its relevance in pharmaceutical research. It is often referred to as an impurity or related compound of aripiprazole, a well-known antipsychotic medication. This compound has a molecular formula of C23H25Cl2N3O2 and a molecular weight of 446.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one typically involves multiple steps. One common method includes the reaction of 2,3-dichlorophenylpiperazine with 4-chlorobutanol to form an intermediate, which is then reacted with quinolin-2-one under specific conditions . The reaction conditions often involve the use of potassium tertiary butoxide and 4-dimethylaminopyridine in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced equipment and automation helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can lead to the formation of reduced piperazine compounds .

Mechanism of Action

The mechanism of action of 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is closely related to its interaction with neurotransmitter receptors. It primarily targets dopamine D2 and serotonin 5-HT1A receptors, modulating their activity. This modulation affects neurotransmission pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one is unique due to its specific structural modifications, which influence its binding affinity and activity at neurotransmitter receptors. These modifications make it a valuable compound for research and quality control in the pharmaceutical industry .

Properties

Molecular Formula

C23H26Cl3N3O2

Molecular Weight

482.8 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride

InChI

InChI=1S/C23H25Cl2N3O2.ClH/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18;/h3-9,16-17H,1-2,10-15H2;1H

InChI Key

ODXRJMAAXFDTKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=NC(=O)C=CC3C=C2)C4=C(C(=CC=C4)Cl)Cl.Cl

Origin of Product

United States

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